

A Technical Guide to the Spectroscopic Characterization of 4-Methylbenzo[b]thiophene

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Compound of Interest

Compound Name: 4-Methylbenzo[b]thiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Methylbenzo[b]thiophene** (C₉H₈S, CAS No: 14315-11-8). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format to support research and development activities. This guide also includes generalized experimental protocols for acquiring such data and a visual workflow of the spectroscopic analysis process.

Spectroscopic Data Summary

The structural elucidation of **4-Methylbenzo[b]thiophene** is critically supported by a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data for **4-Methylbenzo[b]thiophene**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.7-7.9	m	Aromatic Protons
~7.2-7.5	m	Aromatic Protons
~2.6	s	Methyl Protons (-CH ₃)

Note: The specific chemical shifts and coupling constants for the aromatic protons were not fully detailed in the available public data. 'm' denotes a multiplet and 's' denotes a singlet.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Methylbenzo[b]thiophene**

Chemical Shift (δ) ppm	Assignment
Data not available in full	C1-C8 and Methyl Carbon

Note: The definitive ^{13}C NMR spectral data for **4-Methylbenzo[b]thiophene** is referenced in the publication: P. D. Clark, D. F. Ewing, R. M. Scrowston, Org. Magn. Resonance 8, 252(1976) [1]. Access to this primary source is recommended for detailed chemical shift assignments.

Table 3: Mass Spectrometry Data for **4-Methylbenzo[b]thiophene**

m/z	Relative Intensity (%)	Assignment
148	100	$[\text{M}]^+$ (Molecular Ion)
147	~85	$[\text{M}-\text{H}]^+$
115	~20	$[\text{M}-\text{SH}]^+$

Data obtained from the NIST WebBook.[2]

Table 4: Representative Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (Methyl)
~1600-1450	Medium-Strong	Aromatic C=C Ring Stretching
~850-700	Strong	C-H Out-of-plane Bending
~700-600	Medium	C-S Stretch

Note: A specific experimental IR spectrum for **4-Methylbenzo[b]thiophene** was not publicly available. This table represents typical absorption bands for substituted benzo[b]thiophenes based on general spectroscopic principles and data for related compounds.[3]

Experimental Protocols

The following are generalized experimental protocols that represent standard methodologies for the spectroscopic analysis of compounds such as **4-Methylbenzo[b]thiophene**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **4-Methylbenzo[b]thiophene** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).
- **^1H NMR Spectroscopy:** Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For Fourier-Transform Infrared (FT-IR) spectroscopy, a small amount of the solid **4-Methylbenzo[b]thiophene** sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

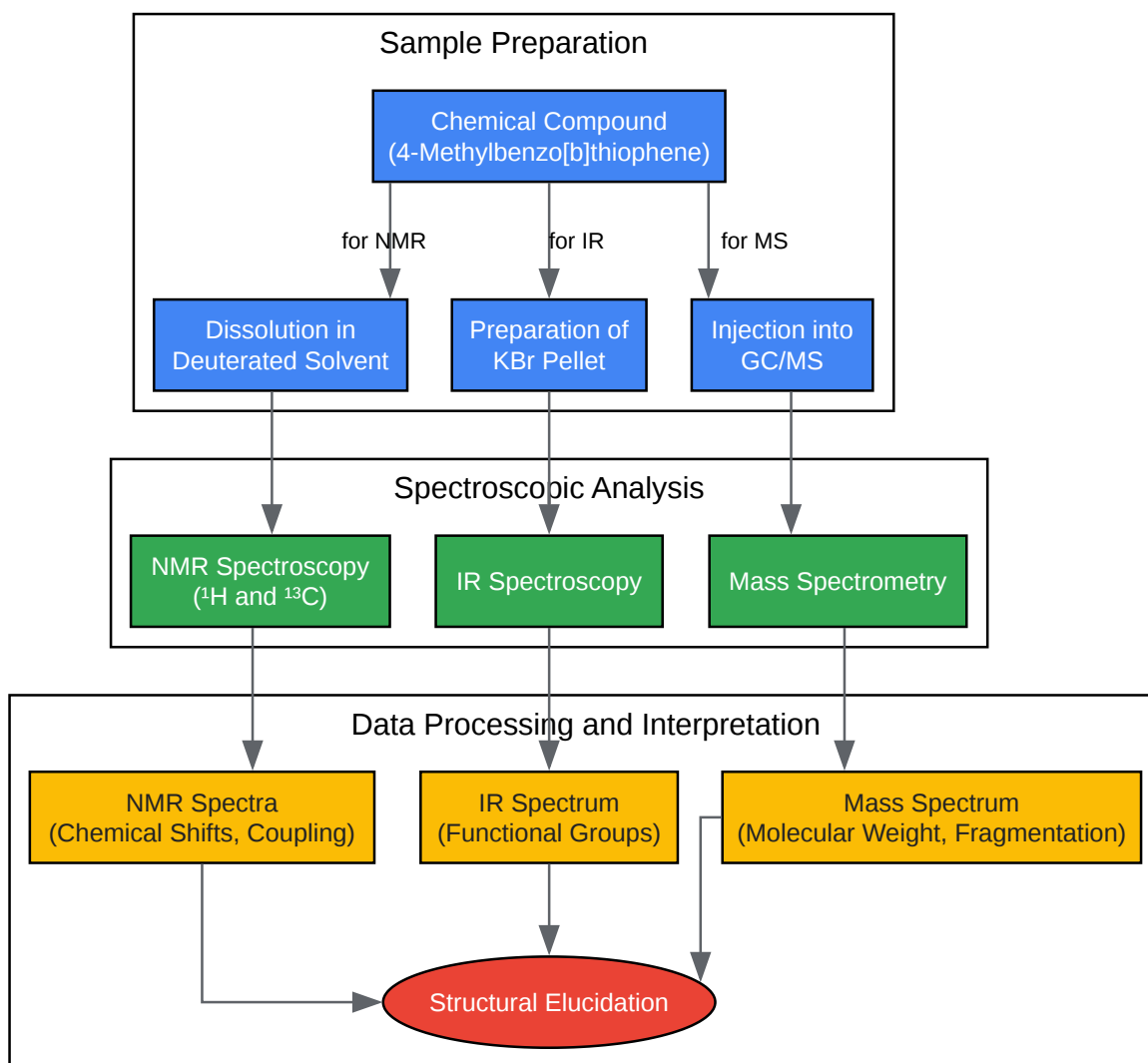
3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methylbenzo[b]thiophene**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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